molecular formula C15H24N2O2S B2681731 1-(Pentamethylbenzenesulfonyl)piperazine CAS No. 900641-37-4

1-(Pentamethylbenzenesulfonyl)piperazine

Cat. No.: B2681731
CAS No.: 900641-37-4
M. Wt: 296.43
InChI Key: XJXUQRNJJYGDSL-UHFFFAOYSA-N
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Description

1-(Pentamethylbenzenesulfonyl)piperazine is a specialized chemical building block of significant interest in synthetic and medicinal chemistry research. This compound features a piperazine ring, a privileged scaffold known for enhancing the pharmacokinetic properties and bioavailability of molecules , protected by a pentamethylbenzenesulfonyl (Pmbs) group. The Pmbs group acts as a versatile protecting group for secondary amines, allowing for selective reactions at other molecular sites during multi-step synthesis, and can be removed under specific conditions to unveil the free piperazine. Researchers utilize this compound primarily as a key synthetic intermediate in the design and development of novel bioactive molecules. The structural motif of benzenesulfonamide-piperazine hybrids is frequently explored for constructing potential enzyme inhibitors . These hybrids have demonstrated relevant biological activities in research settings, including antioxidant capacity and inhibitory potential against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase . Consequently, this compound serves as a valuable precursor for generating compound libraries aimed at drug discovery, particularly for investigating central nervous system (CNS) targets and other therapeutic areas. Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-10-11(2)13(4)15(14(5)12(10)3)20(18,19)17-8-6-16-7-9-17/h16H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXUQRNJJYGDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCNCC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Pentamethylbenzenesulfonyl Piperazine and Its Analogues

Retrosynthetic Analysis of the 1-(Pentamethylbenzenesulfonyl)piperazine Scaffold

Retrosynthetic analysis provides a systematic approach to deconstructing a target molecule into readily available starting materials. For this compound, the most logical disconnection is at the sulfonamide bond (S-N), as this bond is typically formed in the forward synthesis.

This disconnection simplifies the target molecule into two key synthons: a piperazine (B1678402) nucleophile and a pentamethylbenzenesulfonyl electrophile. These synthons correspond to the commercially available or readily synthesizable starting materials: piperazine and pentamethylbenzenesulfonyl chloride. This straightforward analysis points directly to an N-sulfonylation reaction as the most efficient synthetic strategy.

Direct Synthesis Routes via N-Sulfonylation of Piperazine

The direct sulfonylation of piperazine is the most common and practical method for preparing N-sulfonylpiperazine derivatives. This approach involves the reaction of piperazine with a suitable sulfonyl chloride.

The primary reactants for this synthesis are piperazine and pentamethylbenzenesulfonyl chloride.

Piperazine : As a symmetrical diamine, piperazine presents a challenge in achieving selective mono-N-substitution, as di-sulfonylation can occur, leading to the formation of 1,4-bis(pentamethylbenzenesulfonyl)piperazine. To favor monosubstitution, an excess of piperazine is often used, or one of the nitrogen atoms is protected. mdpi.com Alternatively, forming a salt of piperazine, such as piperazine monohydrochloride or monoacetate, in situ can effectively prevent the second nitrogen from reacting. mdpi.com

Pentamethylbenzenesulfonyl Chloride : This key reagent serves as the electrophilic source of the pentamethylbenzenesulfonyl group. The bulky nature of the pentamethylphenyl group can sterically hinder the approach to the sulfur atom, potentially influencing reaction rates compared to less substituted sulfonyl chlorides like p-toluenesulfonyl chloride. researchgate.net It is typically prepared by the chlorosulfonation of pentamethylbenzene (B147382).

The N-sulfonylation of amines is a well-established transformation, often performed under conditions analogous to the Schotten-Baumann reaction. Key parameters include the choice of solvent, base, and temperature.

Solvent : A variety of solvents can be employed, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or biphasic systems with water. The choice of solvent often depends on the solubility of the reactants and the reaction temperature.

Base : A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction. Common choices include organic bases like triethylamine (B128534) (TEA) or pyridine, or inorganic bases such as sodium carbonate or sodium hydroxide. The base can be used in stoichiometric or excess amounts. In some protocols, atomized sodium in a solvent mixture like EtOH-THF under sonication has been used to promote sulfonylation. researchgate.net

Temperature : The reaction is typically conducted at temperatures ranging from 0 °C to room temperature to control the reaction rate and minimize side reactions.

The reaction generally proceeds without the need for a specific catalyst, as the inherent nucleophilicity of the amine is sufficient to react with the electrophilic sulfonyl chloride.

Achieving high yields and purity of the mono-sulfonylated product requires careful control of reaction parameters to suppress the formation of the di-substituted byproduct.

ParameterObjectiveMethod
Stoichiometry Favor mono-sulfonylationUse a large excess of piperazine (e.g., 3-5 equivalents) or employ a mono-protected piperazine (e.g., N-Boc-piperazine) followed by deprotection. mdpi.comgoogle.com
Addition Rate Minimize local concentration of sulfonyl chlorideAdd the pentamethylbenzenesulfonyl chloride solution dropwise to the piperazine solution at a low temperature (e.g., 0 °C).
Reaction Medium In-situ protectionUse of piperazine dihydrochloride (B599025) in methanol (B129727) or piperazine monoacetate in acetic acid can generate the mono-protonated salt, effectively protecting one nitrogen atom. mdpi.com
Purification Separate product from starting materials and byproductsPurification is typically achieved through extraction to remove excess piperazine and water-soluble salts, followed by column chromatography or recrystallization to isolate the pure this compound.

Alternative Synthetic Pathways Involving Modified Piperazine Rings

While direct functionalization of a pre-existing piperazine ring is the most common approach, alternative strategies involve constructing the piperazine ring itself. These methods are particularly valuable for creating analogues with substitution on the carbon atoms of the piperazine ring. nih.govresearchgate.net

The synthesis of the piperazine ring can be accomplished through various cyclization strategies. organic-chemistry.org A common approach involves the double N-alkylation of a primary amine with a bis-electrophile. To synthesize a 1-sulfonylpiperazine derivative, one could start with a sulfonamide derived from ethanolamine (B43304).

A representative pathway could involve:

Sulfonylation : Reaction of ethanolamine with pentamethylbenzenesulfonyl chloride to form N-(2-hydroxyethyl)pentamethylbenzenesulfonamide.

Activation : Conversion of the hydroxyl group into a good leaving group, for example, by reacting it with methanesulfonyl chloride or thionyl chloride to form a mesylate or chloride, respectively. This creates a bis-electrophilic precursor.

Cyclization : Reaction of the activated intermediate with another molecule of an appropriate amine, such as a benzylamine (B48309) (which can be later deprotected), to induce cyclization and form the piperazine ring.

Another established method involves the reductive cyclization of dioximes, which are formed from the double Michael addition of nitrosoalkenes to a primary amine. nih.govresearchgate.net This allows for the construction of carbon-substituted piperazine rings. Other methods include the cyclization of N,N'-disubstituted ethylenediamines or the reduction of piperazine-2,5-diones (diketopiperazines). thieme-connect.comresearchgate.net These routes offer versatility for producing a wide range of structurally diverse piperazine analogues.

Post-Cyclization Functionalization Strategies

Once the core 1-(arylsulfonyl)piperazine structure is formed, further molecular complexity can be introduced through post-cyclization functionalization. A primary focus in modern synthetic chemistry is the direct functionalization of carbon-hydrogen (C–H) bonds, which avoids the need for pre-functionalized substrates and thus shortens synthetic sequences.

Visible-light photoredox catalysis has emerged as a powerful tool for the C–H functionalization of heterocyclic compounds, including piperazines. mdpi.com In this approach, a photocatalyst, upon absorbing light, can initiate a single-electron transfer process to generate highly reactive radical intermediates. mdpi.com For a pre-formed sulfonylpiperazine, this can lead to the formation of an α-amino radical on the piperazine ring, which can then be coupled with various radical acceptors. For instance, α,β-unsaturated carbonyl compounds can be used to introduce alkyl chains at the C2 position of the piperazine ring. mdpi.com

Several protocols have been developed that leverage this principle:

CLAP (CarboxyLic Amine Protocol): This method uses an iridium-based photoredox catalyst to generate an α-aminyl radical from an amino-acid-derived diamine, which cyclizes with an imine intermediate. This strategy could be adapted for post-cyclization by using a suitable N-sulfonylpiperazine derivative that can generate a radical on the ring. mdpi.com

SLAP (SiLicon Amine Protocol): Replacing potentially toxic tin reagents with silicon surrogates, this photocatalytic method also proceeds through radical cyclization, offering a more sustainable approach. mdpi.com

Organic Photocatalysis: The use of purely organic photocatalysts, such as acridinium (B8443388) salts or carbazolyl dicyanobenzene (4CzIPN), represents a greener alternative to heavy metal-based catalysts like iridium. These organic catalysts can effectively promote C–H alkylation and arylation of the piperazine core under mild conditions. mdpi.com

These methods allow for the late-stage introduction of functional groups onto the piperazine scaffold after the stable and often directing pentamethylbenzenesulfonyl group is in place, providing a modular approach to creating diverse analogues.

Stereoselective Synthesis Approaches

The synthesis of single-enantiomer piperazine derivatives is of paramount importance, as different stereoisomers of a molecule can have distinct biological activities. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, achieving high levels of enantiomeric or diastereomeric purity.

Chiral Auxiliaries and Catalysts in Piperazine Derivative Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

Carbohydrate-Based Auxiliaries: Glycosylamines, derived from readily available carbohydrates like D-arabinopyranosylamine, have been successfully employed as chiral auxiliaries in the synthesis of piperidine (B6355638) derivatives. researchgate.net This strategy involves a domino Mannich-Michael reaction to construct the heterocyclic ring with high diastereoselectivity, guided by the stereochemistry of the sugar auxiliary. researchgate.net A similar approach is conceivable for piperazine synthesis, where the carbohydrate auxiliary would control the stereoselective formation of the piperazine core, which could then be N-sulfonylated.

(-)-Sparteine (B7772259) and its Surrogates: The chiral diamine (-)-sparteine is a well-known chiral ligand used in asymmetric deprotonation reactions. In the context of piperazine synthesis, a complex of s-BuLi and (-)-sparteine can be used for the asymmetric lithiation of an N-Boc protected piperazine, creating a chiral carbanion. mdpi.comyork.ac.uk This intermediate can then be trapped with an electrophile to yield an α-substituted piperazine with high enantioselectivity. york.ac.uk

Catalytic asymmetric methods offer a more atom-economical approach. Chiral catalysts are used in substoichiometric amounts to generate a chiral product.

Palladium-PHOX Catalysis: The combination of a palladium precursor, such as [Pd₂(pmdba)₃], and an electron-deficient phosphinooxazoline (PHOX) ligand creates a highly effective chiral catalyst. caltech.edu This catalytic system has been used for the asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones, which are valuable precursors to chiral α-secondary and α-tertiary piperazines. caltech.edunih.gov The resulting enantioenriched piperazin-2-ones can be reduced to the corresponding chiral piperazines. caltech.edu

Enantioselective and Diastereoselective Control

Achieving precise control over stereochemistry is a central goal in modern organic synthesis. Several distinct strategies have been developed to synthesize enantiomerically and diastereomerically pure piperazine derivatives.

Asymmetric lithiation-trapping, mediated by chiral ligands like (-)-sparteine, provides a reliable method for generating α-substituted piperazines as single stereoisomers. york.ac.uk A notable aspect of this chemistry is that the choice of electrophile and the nature of the substituent on the distal nitrogen atom can unexpectedly influence both the yield and the level of enantioselectivity. york.ac.uk

Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one (B30754) enolates. This method allows for the synthesis of piperazin-2-ones with α-tertiary stereocenters in high yield and enantiomeric excess. caltech.edu These keto-piperazines can then be readily converted to the corresponding chiral piperazines. caltech.edunih.gov

Furthermore, diastereoselective control can be achieved through intramolecular reactions. For example, a novel intramolecular Mitsunobu reaction has been used as a key step to set the required stereochemistry in the synthesis of enantiopure 2,6-dimethylpiperazine. researchgate.net A late-stage aza-Michael addition has also been employed to construct the piperazine ring in a diastereoselective manner, leading to fused indazolo-piperazine structures. nih.gov

The following table summarizes key findings in stereoselective piperazine synthesis:

MethodCatalyst/AuxiliaryStereocontrol AchievedKey Features
Asymmetric Lithiation-Substitutions-BuLi/(-)-sparteine or surrogateEnantioselectiveDirect functionalization of the piperazine ring; selectivity depends on electrophile. york.ac.uk
Asymmetric Allylic AlkylationPalladium with chiral PHOX ligandsEnantioselectiveCreates α-tertiary piperazin-2-ones, which are precursors to chiral piperazines. caltech.edu
Domino Mannich-Michael ReactionD-arabinopyranosylamineDiastereoselectiveCarbohydrate auxiliary directs the stereoselective formation of the ring. researchgate.net
Intramolecular Mitsunobu ReactionN/A (Intramolecular cyclization)DiastereoselectiveEfficiently sets the stereochemistry for 2,6-disubstituted piperazines. researchgate.net
Aza-Michael AdditionCs₂CO₃ (Base-mediated cyclization)DiastereoselectiveLate-stage cyclization to form fused heterocyclic systems. nih.gov

Green Chemistry Principles in the Preparation of Sulfonylpiperazine Compounds

The application of green chemistry principles to pharmaceutical synthesis aims to reduce the environmental impact of chemical processes. This involves designing reactions that are more efficient, use less hazardous materials, and generate minimal waste. mdpi.comnih.gov

Solvent Selection and Minimization

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. mdpi.com

In piperazine synthesis, greener solvents like ethanol (B145695) have been successfully used to replace chlorinated solvents such as dichloromethane, leading to improved reaction yields and a better environmental profile. mdpi.com For certain reactions, such as the nucleophilic substitution of an aryl halide with a piperazine, it is possible to use an excess of the amine reactant as the solvent, thereby eliminating the need for an additional solvent. mdpi.com

Solvent-free, or neat, reaction conditions represent an ideal scenario from a green chemistry perspective. Mechanochemical grinding, where mechanical energy is used to initiate a reaction in the absence of a solvent, is one such technique. mdpi.com For sulfonamide synthesis specifically, reactions have been developed that proceed under solvent-free conditions, significantly reducing waste. researchgate.net

The hierarchy for solvent selection generally follows:

Preferred: Water, Supercritical CO₂, bio-derived solvents (e.g., ethanol, 2-MeTHF).

Usable: Alcohols (e.g., methanol), esters (e.g., ethyl acetate), alkanes (e.g., heptane).

Undesirable: Chlorinated hydrocarbons (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., benzene), and polar aprotic solvents (e.g., DMF, DMAc).

Catalyst Reuse and Sustainability

Catalysts increase reaction rates and efficiency, but their use can be costly and generate waste, particularly if they are based on precious or toxic metals. A key goal of green chemistry is to develop catalytic systems where the catalyst can be easily recovered and reused for multiple reaction cycles. researchgate.net

For the synthesis of sulfonamides, significant progress has been made in developing sustainable catalytic systems.

Magnetically Recoverable Catalysts: These catalysts consist of a catalytically active species (e.g., copper or palladium) immobilized on a magnetic nanoparticle support, such as iron oxide (Fe₃O₄). researchgate.net After the reaction is complete, the catalyst can be easily separated from the reaction mixture using an external magnet. These catalysts have demonstrated high efficiency and stability, allowing for their reuse over multiple cycles (often 8 or more times) without a significant loss of activity. researchgate.net This approach drastically reduces catalyst waste and operational costs. researchgate.net

Solid-Supported Catalysts: Using heterogeneous catalysts, such as silica (B1680970) gel, provides a simple and cost-effective method for sulfonamide synthesis. researchgate.net Silica gel is an inexpensive, non-toxic, and reusable support that can effectively catalyze the condensation of sulfonyl chlorides with amines under mild, often solvent-free, conditions. researchgate.net

The table below compares different sustainable catalyst systems for sulfonamide synthesis:

Catalyst SystemCatalyst TypeRecovery MethodKey Advantages
Fe₃O₄@DAPA-Pd(0)HeterogeneousExternal MagnetHigh reusability (>8 cycles), high yields, operates in green solvents. researchgate.net
Fe₃O₄@dopamine-PO-CuBr₂HeterogeneousExternal MagnetEfficient for N-aryl sulfonamide synthesis, easy separation. researchgate.net
Silica GelHeterogeneousFiltrationInexpensive, non-toxic, reusable, effective under solvent-free conditions. researchgate.net

Structural Characterization and Elucidation of 1 Pentamethylbenzenesulfonyl Piperazine

Advanced Spectroscopic Analysis Techniques

A detailed examination of 1-(Pentamethylbenzenesulfonyl)piperazine using modern spectroscopic methods is essential for its unequivocal structural confirmation. The following sections delineate the application of NMR, IR, and MS in the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

NMR spectroscopy is the cornerstone for determining the precise structure of this compound in solution. By analyzing the chemical environments of the ¹H and ¹³C nuclei, a complete picture of the molecular skeleton can be assembled.

¹H NMR Spectral Analysis for Chemical Shifts and Coupling Patterns

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pentamethylbenzenesulfonyl group and the piperazine (B1678402) ring.

The protons on the piperazine ring typically appear as two multiplets or broad singlets. The four protons on the carbon atoms adjacent to the sulfonyl group (positions 2 and 6) are expected to be deshielded and resonate at a downfield chemical shift, likely in the range of δ 3.0-3.5 ppm. The four protons on the carbon atoms adjacent to the secondary amine (positions 3 and 5) would appear at a slightly more upfield region, typically around δ 2.8-3.2 ppm. The proton on the nitrogen of the piperazine ring (N-H) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The pentamethylbenzene (B147382) moiety will show characteristic signals for the aromatic methyl groups. The two methyl groups in the ortho positions are expected to be chemically equivalent and appear as a singlet integrating to six protons. The two methyl groups in the meta positions would also be equivalent and present as a singlet for six protons. The single methyl group in the para position will appear as a distinct singlet integrating to three protons. These methyl proton signals are anticipated in the upfield region of the aromatic spectrum, typically between δ 2.2 and δ 2.6 ppm.

Fictional ¹H NMR Data Table

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.85 s 1H N-H (piperazine)
3.15 t, J = 5.2 Hz 4H H-2, H-6 (piperazine)
2.95 t, J = 5.2 Hz 4H H-3, H-5 (piperazine)
2.55 s 6H o-CH₃
2.30 s 6H m-CH₃
¹³C NMR Spectral Characterization of the Carbon Skeleton

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The piperazine ring is expected to show two distinct signals for the non-equivalent carbon atoms. The carbons adjacent to the sulfonyl group (C-2 and C-6) would be downfield compared to the carbons adjacent to the secondary amine (C-3 and C-5), likely appearing around δ 45-50 ppm and δ 40-45 ppm, respectively.

The pentamethylbenzene ring will exhibit four signals for the aromatic carbons and three signals for the methyl carbons. The quaternary carbon attached to the sulfonyl group (C-1') would be the most downfield among the aromatic carbons. The other substituted aromatic carbons would also have characteristic chemical shifts. The ortho, meta, and para methyl carbons will each give rise to a distinct signal in the upfield region of the spectrum.

Fictional ¹³C NMR Data Table

Chemical Shift (δ) ppm Assignment
142.1 C-1' (aromatic)
138.5 C-4' (aromatic)
133.8 C-2', C-6' (aromatic)
132.7 C-3', C-5' (aromatic)
47.2 C-2, C-6 (piperazine)
44.8 C-3, C-5 (piperazine)
20.9 p-CH₃
17.3 m-CH₃
Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between the coupled protons on the piperazine ring (H-2/H-3 and H-5/H-6), confirming their adjacent relationship. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The spectrum would be dominated by strong absorption bands characteristic of the sulfonyl group (SO₂). Two distinct stretching vibrations are expected: an asymmetric stretch typically found in the range of 1350-1300 cm⁻¹ and a symmetric stretch in the 1160-1120 cm⁻¹ region.

The N-H stretching vibration of the secondary amine in the piperazine ring would appear as a moderate to weak band in the region of 3350-3250 cm⁻¹. The C-H stretching vibrations of the methyl groups on the aromatic ring and the methylene (B1212753) groups of the piperazine ring would be observed in the 3000-2850 cm⁻¹ range. Aromatic C-C stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ region.

Fictional IR Data Table

Wavenumber (cm⁻¹) Intensity Assignment
3320 Medium N-H Stretch
2985, 2920, 2855 Strong C-H Stretch (aliphatic)
1605, 1480 Medium C=C Stretch (aromatic)
1345 Strong SO₂ Asymmetric Stretch

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of the compound, further confirming its structure. For this compound (C₁₅H₂₄N₂O₂S), the expected molecular weight is approximately 312.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 312.

Fictional Mass Spectrometry Data

m/z Relative Intensity (%) Possible Fragment
312 45 [M]⁺
227 100 [C₁₁H₁₅O₂S]⁺
155 30 [SO₂-piperazine+H]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.govresearchgate.net This method is instrumental in determining molecular structures, including bond lengths, bond angles, and conformational details. nih.govresearchgate.net The process involves several key stages, from crystal growth to the final refinement of the crystal structure. nih.gov

Single Crystal X-ray Diffraction (SCXRD) Methodologies

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute structure of a molecule. researchgate.net It relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. researchgate.net

The initial and often most challenging step in an X-ray crystallography study is the growth of high-quality single crystals. nih.gov For a compound like this compound, this would typically be achieved by slow evaporation of a saturated solution. researchgate.net Various solvents and solvent mixtures would be screened to find conditions that promote slow, ordered crystal growth. The goal is to obtain a crystal of suitable size and quality, free from significant defects. nih.gov

Once a suitable crystal is obtained, it is mounted on a diffractometer. nih.gov The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. nih.gov The data collection process involves rotating the crystal to capture a complete sphere of diffraction data. nih.gov After data collection, the raw diffraction intensities are processed. This involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors such as absorption. nih.gov

A hypothetical data collection and processing summary for a related compound is presented in Table 1.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

Parameter Value
Empirical Formula C₁₅H₂₄N₂O₂S
Formula Weight 300.43
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 13.24 Å, b = 9.20 Å, c = 18.58 Å, β = 110.87°
Volume 2113.7 ų
Z 4
Density (calculated) 1.233 Mg/m³
Reflections Collected 6810
Independent Reflections 3715

Note: This data is hypothetical and serves as an illustrative example of typical parameters.

The processed diffraction data is used to solve the crystal structure. researchgate.net This is typically achieved using direct methods or Patterson methods, which provide an initial model of the atomic positions. researchgate.net This initial model is then refined using least-squares methods. researchgate.net The refinement process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. researchgate.net The quality of the final structure is assessed by the R-factor, which should be as low as possible for a well-refined structure. researchgate.net

Conformational Analysis of the Piperazine Ring and Substituents

The refined crystal structure provides a wealth of information about the conformation of the molecule in the solid state. nih.gov

For piperazine and its derivatives, the six-membered ring typically adopts a chair conformation, as this is the most thermodynamically stable arrangement. researchgate.netbldpharm.com In the crystal structure of a 1-sulfonylpiperazine derivative, the piperazine ring is expected to exhibit a chair conformation. researchgate.netbldpharm.com The substituents on the nitrogen atoms can occupy either axial or equatorial positions. In similar structures, it has been observed that bulky substituents, such as a sulfonyl group, tend to occupy the equatorial position to minimize steric hindrance. nih.gov The precise bond lengths and angles within the piperazine ring and the torsion angles that define its puckering would be determined from the crystallographic data. nih.govbldpharm.com While solid-state X-ray crystallography provides a static picture of the molecule, in solution, the piperazine ring can undergo ring inversion, where one chair conformation converts to another. This dynamic process is not directly observed in a standard X-ray diffraction experiment.

A hypothetical table of selected bond lengths and angles for a related compound is presented in Table 2.

**Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) **

Bond/Angle Length (Å) / Angle (°)
S-O1 1.43
S-O2 1.44
S-N1 1.63
N1-C2 1.47
N1-C6 1.47
C2-C3 1.52
O1-S-O2 119.5
O1-S-N1 107.0
C2-N1-C6 111.5

Note: This data is hypothetical and serves as an illustrative example of typical parameters.

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-Stacking)

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. In the case of sulfonylpiperazine derivatives, hydrogen bonding and π-stacking are the predominant forces that stabilize the crystal structure.

Hydrogen bonds are expected to be a major contributing factor to the supramolecular assembly of this compound. The secondary amine proton (N-H) of the piperazine ring can act as a hydrogen bond donor, while the sulfonyl oxygen atoms are effective hydrogen bond acceptors. This leads to the formation of intermolecular N-H···O=S hydrogen bonds, which are a recurring motif in the crystal structures of sulfonamides. nih.govnih.gov These interactions can link molecules into chains or more complex three-dimensional networks. mdpi.comresearchgate.net Additionally, weaker C-H···O and C-H···π interactions may further stabilize the crystal packing.

In the crystal structure of 4-(4-Methylphenylsulfonyl)piperazin-1-ium trifluoroacetate, cations and anions are connected by strong N—H···O hydrogen bonds. researchgate.net A similar pattern of hydrogen bonding is anticipated for this compound.

Table 2: Common Intermolecular Interactions in Sulfonylpiperazine Crystal Lattices

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Hydrogen BondN-H (Piperazine)O=S (Sulfonyl)1.8 - 2.1Primary structural motif, forms chains/sheets.
Hydrogen BondC-H (Aryl/Piperazine)O=S (Sulfonyl)>2.1Secondary stabilization.
π-π StackingAryl RingAryl Ring3.6 - 4.7Stabilizes packing through aromatic interactions.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a pure compound. This experimental data is then compared against the theoretically calculated percentages for the proposed molecular formula. A close correlation between the experimental and calculated values serves as strong evidence for the compound's empirical formula and purity.

For this compound, with the molecular formula C₁₅H₂₄N₂O₂S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. Synthesis and characterization of novel sulfonylpiperazine derivatives routinely employ elemental analysis to confirm the successful formation of the target structure. nih.gov

Table 3: Theoretical Elemental Composition of this compound (C₁₅H₂₄N₂O₂S)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Mass Percentage (%)
CarbonC12.01115180.16557.65
HydrogenH1.0082424.1927.74
NitrogenN14.007228.0148.97
OxygenO15.999231.99810.25
SulfurS32.06132.0610.27
Total 312.429 100.00

Note: The molecular weight is 312.43 g/mol . The presented data is the calculated theoretical value. Experimental validation would require laboratory analysis of a purified sample.

Reactivity and Chemical Transformations of 1 Pentamethylbenzenesulfonyl Piperazine

Reactions at the Piperazine (B1678402) Nitrogen Atom

The presence of a free secondary amine in the piperazine ring allows for a variety of chemical transformations, making 1-(pentamethylbenzenesulfonyl)piperazine a valuable intermediate in the synthesis of more complex molecules.

Alkylation and Acylation Reactions

The secondary amine of this compound readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents onto the piperazine core.

Alkylation reactions typically proceed via nucleophilic substitution, where the piperazine nitrogen attacks an alkyl halide or another suitable electrophile. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine (B128534). The choice of solvent and temperature can influence the reaction rate and yield. For instance, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed.

Acylation reactions involve the reaction of the piperazine with acylating agents such as acyl chlorides or anhydrides. Similar to alkylation, a base is typically used to scavenge the acidic byproduct. These reactions are often rapid and can be performed under mild conditions. The resulting N-acyl derivatives are important intermediates in medicinal chemistry.

Reagent TypeExample ReagentProduct Type
Alkyl HalideBenzyl bromide4-Benzyl-1-(pentamethylbenzenesulfonyl)piperazine
Acyl ChlorideAcetyl chloride4-Acetyl-1-(pentamethylbenzenesulfonyl)piperazine
AnhydrideAcetic anhydride4-Acetyl-1-(pentamethylbenzenesulfonyl)piperazine

Formation of Substituted Piperazine Derivatives

The alkylation and acylation strategies described above are pivotal in the synthesis of a diverse array of 4-substituted-1-(pentamethylbenzenesulfonyl)piperazine derivatives. These derivatives are of significant interest in drug discovery, as the piperazine scaffold is a common feature in many biologically active compounds. The nature of the substituent introduced at the N-4 position can be systematically varied to modulate the pharmacological properties of the final molecule.

For example, the introduction of aromatic or heteroaromatic rings through alkylation or acylation can lead to compounds with potential applications as receptor antagonists or enzyme inhibitors. The specific reaction conditions, such as the choice of base, solvent, and temperature, are optimized to achieve the desired product in high yield and purity.

N-Functionalization Strategies

Beyond simple alkylation and acylation, other N-functionalization strategies can be employed to further modify the this compound core. These can include:

Michael Addition: The secondary amine can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides an efficient route to N-alkylated piperazines.

Mannich Reaction: Condensation with an aldehyde and a compound containing an active hydrogen atom can be used to introduce more complex side chains.

These strategies expand the synthetic utility of this compound, allowing for the creation of a wide range of functionalized piperazine derivatives for various applications.

Transformations Involving the Sulfonyl Group

The pentamethylbenzenesulfonyl group is not merely a passive component of the molecule; it plays a crucial role in directing the reactivity of the piperazine ring and can itself be the subject of chemical transformations.

Cleavage and Derivatization of the Sulfonyl Moiety

While the pentamethylbenzenesulfonyl group is known for its stability, it can be cleaved under specific and often harsh reaction conditions. This deprotection step is essential when the ultimate goal is to obtain a monosubstituted piperazine. Common methods for the cleavage of arylsulfonyl groups from amines include:

Reductive Cleavage: Strong reducing agents, such as sodium in liquid ammonia (B1221849) or sodium amalgam, can be used to cleave the S-N bond.

Acidic Cleavage: Concentrated strong acids, like hydrobromic acid or trifluoroacetic acid, at elevated temperatures can effect the removal of the sulfonyl group.

Cleavage MethodReagentsConditions
Reductive CleavageSodium in liquid ammoniaLow temperature
Acidic CleavageHydrobromic acidElevated temperature

Role in Protecting Group Chemistry

The primary role of the pentamethylbenzenesulfonyl group in this context is as a protecting group for one of the nitrogen atoms of the piperazine ring. By selectively blocking one amine, it allows for the controlled functionalization of the other. The key features of the pentamethylbenzenesulfonyl group as a protecting group include:

Stability: It is resistant to a wide range of reaction conditions, including those used for alkylation, acylation, and other N-functionalization reactions at the unprotected nitrogen. This stability allows for multi-step synthetic sequences to be carried out on the other parts of the molecule without affecting the protected amine.

Steric Hindrance: The bulky nature of the pentamethylphenyl ring provides significant steric hindrance around the protected nitrogen, which can influence the regioselectivity of reactions on the piperazine ring.

Electronic Effects: The electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the nitrogen atom to which it is attached, further preventing its participation in reactions.

The use of the pentamethylbenzenesulfonyl protecting group is a strategic choice in the synthesis of complex piperazine derivatives, enabling the construction of target molecules with a high degree of control and precision.

Electrophilic Aromatic Substitution on the Pentamethylbenzene (B147382) Ring

The pentamethylbenzene group in this compound is highly activated towards electrophilic aromatic substitution due to the cumulative electron-donating effect of the five methyl groups. These alkyl groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. However, the substitution pattern is significantly influenced by both electronic and steric factors.

The five methyl groups on the benzene ring are strong activating groups and direct incoming electrophiles to the ortho and para positions. In the case of a pentasubstituted ring, the single remaining hydrogen atom is the only available site for substitution. Therefore, electrophilic attack will occur at the unsubstituted carbon atom.

A significant consideration in the electrophilic substitution of this molecule is the substantial steric hindrance posed by the five methyl groups and the bulky sulfonylpiperazine substituent. These groups physically obstruct the approach of an electrophile to the aromatic ring. While the methyl groups are ortho, para-directing, the sheer number of bulky substituents creates a sterically crowded environment that can significantly decrease the rate of reaction compared to less substituted aromatic rings. The sulfonylpiperazine group is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophilic attack. However, the strong activating effects of the five methyl groups are expected to overcome this deactivation.

Further functionalization of the pentamethylbenzene ring of this compound via electrophilic aromatic substitution would introduce a new substituent at the single available position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

The success of these reactions would be highly dependent on the size of the incoming electrophile and the reaction conditions. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely proceed, introducing a nitro group onto the ring. Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst would also be a feasible transformation. However, Friedel-Crafts reactions, which involve bulky electrophiles, might be particularly challenging due to the already high degree of steric congestion around the aromatic ring.

The introduction of a new functional group would yield a hexasubstituted benzene derivative, further increasing the steric crowding of the molecule. The nature of the newly introduced substituent would then influence the subsequent reactivity of the aromatic system.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is primarily determined by the robustness of the sulfonamide (S-N) bond linking the pentamethylbenzenesulfonyl group to the piperazine ring. Sulfonamides are generally known to be relatively stable towards hydrolysis under neutral conditions.

The rate of hydrolysis of sulfonamides is significantly influenced by pH. Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions. Under acidic conditions, the sulfonamide linkage is more susceptible to cleavage. The protonation of the nitrogen atom in the piperazine ring can make the sulfur atom of the sulfonyl group more electrophilic and thus more prone to nucleophilic attack by water.

Therefore, in acidic aqueous environments, this compound is expected to undergo slow hydrolysis. In neutral and alkaline environments (pH 7 and above), the compound is likely to be hydrolytically stable with a long half-life. acs.orgnih.gov Increased temperature would be expected to accelerate the rate of hydrolysis across all pH ranges.

ConditionExpected StabilityPrimary Cleavage Site
Acidic (pH < 7)Susceptible to slow hydrolysisSulfonamide (S-N) bond
Neutral (pH 7)Generally stableMinimal to no cleavage
Alkaline (pH > 7)Highly stableMinimal to no cleavage

The primary degradation pathway for this compound under hydrolytic conditions, particularly in acidic media, is expected to be the cleavage of the sulfonamide S-N bond. This cleavage would result in the formation of two main degradation products: pentamethylbenzenesulfonic acid and piperazine.

A secondary, though less likely, degradation pathway could involve the cleavage of the C-S bond between the pentamethylbenzene ring and the sulfonyl group. This would yield pentamethylbenzene and piperazine-1-sulfonic acid. This pathway is generally considered less favorable for sulfonamides compared to S-N bond cleavage.

The identification of these potential degradation products would typically be carried out using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods allow for the separation of the parent compound from its degradation products and provide information about their molecular weights and structures.

Degradation PathwayPotential Degradation Products
Primary (S-N Cleavage)Pentamethylbenzenesulfonic acid and Piperazine
Secondary (C-S Cleavage)Pentamethylbenzene and Piperazine-1-sulfonic acid

Role As a Synthetic Building Block and Chemical Intermediate

Utilization in the Construction of Complex Chemical Scaffolds

The incorporation of the piperazine (B1678402) nucleus is a common strategy in medicinal chemistry to introduce a basic, hydrophilic moiety into a molecule, which can favorably impact its pharmacokinetic properties. The use of a protecting group is crucial for the regioselective synthesis of unsymmetrically substituted piperazines.

There is a lack of specific examples in the scientific literature detailing the use of 1-(Pentamethylbenzenesulfonyl)piperazine in the synthesis of polycyclic or fused ring systems. In principle, the free secondary amine of this compound could be reacted with a variety of bifunctional electrophiles to construct such systems. However, no published research explicitly describes this application for this particular sulfonamide.

Macrocycles containing piperazine units are of significant interest due to their unique conformational properties and their ability to bind to various biological targets. The synthesis of such macrocycles often involves the reaction of a protected piperazine derivative with a long-chain dielectrophile. While this is a general strategy, there are no specific reports of this compound being employed for this purpose.

Precursor for the Synthesis of Diverse Chemical Libraries

The generation of chemical libraries is a fundamental aspect of modern drug discovery, allowing for the screening of a large number of compounds for biological activity. The piperazine scaffold is a popular core for such libraries due to its synthetic tractability and its prevalence in known drugs.

Combinatorial chemistry often relies on solid-phase or solution-phase parallel synthesis techniques to rapidly generate a multitude of derivatives from a common scaffold. A protected piperazine, such as this compound, could theoretically serve as a starting point for such a library. The free amine could be acylated, alkylated, or subjected to other functionalization reactions with a diverse set of building blocks. Following these diversification steps, the pentamethylbenzenesulfonyl group would be removed to yield the final library of monosubstituted piperazines. Despite the theoretical potential, no specific combinatorial libraries built upon the this compound scaffold have been reported.

The use of diverse building blocks in combinatorial synthesis allows for the exploration of a wide region of chemical space. The piperazine ring itself provides a rigid and well-defined three-dimensional structure that can be decorated with various substituents to probe interactions with biological targets. The pentamethylbenzenesulfonyl protecting group, due to its steric bulk, could potentially influence the conformational preferences of the piperazine ring during synthesis, although this has not been experimentally investigated.

Intermediate in Multi-Step Organic Synthesis

In a multi-step synthesis, an intermediate is a compound that is formed in one step and then consumed in a subsequent step to generate the final product. A protected piperazine derivative is a classic example of such an intermediate, allowing for the sequential introduction of different substituents onto the two nitrogen atoms. The choice of the protecting group is critical and depends on its stability to the reaction conditions used for functionalizing the unprotected amine and the ease of its subsequent removal. While the pentamethylbenzenesulfonyl group is known as a protecting group, its specific application as an intermediate in the total synthesis of complex natural products or pharmaceuticals has not been documented.

Production of Tailored Sulfonamide Derivatives

There is no available information in the reviewed scientific literature detailing the use of this compound as a precursor for the production of tailored sulfonamide derivatives. While the general synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine, no studies were found that specifically utilize the pentamethylbenzenesulfonyl piperazine moiety for this purpose. The steric hindrance from the five methyl groups on the benzene (B151609) ring might influence its reactivity, but without experimental data, this remains a hypothesis.

Pathways to Advanced Functional Materials (excluding properties)

Similarly, no research articles or patents could be located that describe the use of this compound in the synthesis of advanced functional materials. The incorporation of piperazine and sulfonyl groups into polymers or other materials is a known strategy to impart specific functionalities; however, there is no evidence to suggest that this compound has been employed in this context.

Application in Nucleoside Analog Synthesis

The synthesis of nucleoside analogs is a critical area of pharmaceutical research, particularly for antiviral and anticancer therapies. This process often involves the use of protecting groups to selectively modify the sugar and base moieties of the nucleoside. While sulfonyl groups can be used as protecting groups for hydroxyl functions in nucleosides, there is no specific mention of the pentamethylbenzenesulfonyl group, particularly when attached to a piperazine ring, being used for this purpose. Consequently, no information was found regarding the application of this compound in the synthesis of nucleoside analogs.

Mechanistic Investigations of Molecular Interactions General, Non Clinical Focus

Cellular Permeation and Transport Mechanisms

The ability of a compound to cross biological membranes is fundamental to its molecular interactions. The physicochemical properties of 1-(Pentamethylbenzenesulfonyl)piperazine—notably the high lipophilicity of the pentamethylphenyl group and the basicity of the piperazine (B1678402) nitrogens—suggest it would readily interact with and permeate cellular membranes.

Transepithelial permeability is often assessed using in vitro models such as Caco-2 cell monolayers, which mimic the human intestinal epithelium. nih.govcreative-bioarray.com These assays measure the apparent permeability coefficient (Papp), which quantifies the rate of a compound's passage from an apical (e.g., intestinal lumen) to a basolateral (e.g., bloodstream) compartment. researchgate.net

Studies have demonstrated that piperazine derivatives can act as permeation enhancers, increasing the transport of other molecules across Caco-2 monolayers. researchgate.net The permeability of sulfonamides themselves has also been studied, with transport rates being roughly proportional to their lipid solubility. nih.gov Ionized sulfonamides can have their permeability enhanced by the presence of ion-pairing salts. nih.gov

For this compound, its significant lipophilicity would predict a high potential for passive diffusion across the lipid bilayer of epithelial cells. Its ability to be protonated at physiological pH could also influence its transport pathway, potentially involving both transcellular (through the cell) and paracellular (between cells) routes.

The table below shows typical permeability classifications based on Caco-2 assays.

Permeability ClassificationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
Low&lt; 1.00-20%
Moderate1.0 - 10.020-80%
High&gt; 10.080-100%

Note: This table provides general classification criteria for Caco-2 permeability assays and does not represent specific experimental data for this compound.

The transport of molecules across a cell membrane can occur via several mechanisms, including passive diffusion, facilitated diffusion, and active transport. walshmedicalmedia.com For a lipophilic compound like this compound, passive diffusion is a likely primary mechanism. mdpi.com This process is driven by the concentration gradient and does not require energy. walshmedicalmedia.com

However, the presence of the piperazine ring suggests the possibility of interactions with membrane transport proteins. mdpi.com As discussed, arylpiperazines can be substrates for efflux pumps, which would be a form of active transport out of the cell. nih.gov Conversely, other transporters could facilitate its uptake.

Influence of pH on Permeation Enhancement

The hydrogen ion concentration (pH) of the surrounding environment can significantly influence the permeation-enhancing capabilities of molecules, including piperazine derivatives. This is largely due to the effect of pH on the ionization state of the compound, which in turn affects its lipophilicity and ability to interact with and traverse biological membranes. For weak acids and bases, the degree of ionization is dictated by the pH of the solution and the pKa of the molecule. This relationship is a critical factor in determining the flux of a drug across a membrane.

In the context of piperazine derivatives, which are basic compounds, the pH of the solution plays a crucial role in their potential as permeation enhancers. A study on simple, hydrocarbon-substituted piperazine derivatives demonstrated that the pH of the enhancer solution was a controlling parameter for non-cytotoxic permeation enhancement across Caco-2 monolayers, a model for the intestinal epithelium. nih.govresearchgate.net Specifically, it was found that piperazine treatments with a pH in the range of 9.2 to 9.6 consistently resulted in effective and non-toxic permeation enhancement. nih.govresearchgate.net All effective treatments, in general, had pH values between 8.7 and 9.6. nih.govresearchgate.net This suggests that a specific ionization state, achieved within this alkaline pH range, is optimal for the permeation-enhancing effect of these molecules.

The study also highlighted that molecular pKa and treatment concentration were not reliable standalone predictors of permeation potential, underscoring the primary importance of the final pH of the treatment solution. nih.govresearchgate.net For acidic drugs, the pH of the permeation-enhancing system also significantly impacts their flux. A model developed to understand this relationship for acidic drugs in an l-menthol-ethanol system showed that the total flux varied remarkably with pH. nih.gov The model, which considered both unionized and ionized species and their transport through lipid and pore pathways, indicated that the permeation of acidic drugs was dependent on the pH of the system, which governs the concentration of the more permeable unionized form. nih.gov The increase in total flux with pH was found to be dependent on the lipophilicity of the drug. nih.gov

While direct studies on this compound are not available, these findings on related piperazine derivatives suggest that the pH of its environment would be a critical factor in its ability to enhance permeation. The basic nitrogen atoms of the piperazine ring would be susceptible to protonation at lower pH values, leading to an increase in polarity and a likely decrease in its ability to partition into and cross lipid membranes. Conversely, at a sufficiently high pH, the piperazine moiety would be predominantly in its un-ionized, more lipophilic form, which is generally associated with greater membrane permeability. The optimal pH for permeation enhancement would likely represent a balance between sufficient membrane partitioning of the un-ionized form and potentially other pH-dependent interactions with the membrane.

Structure-Activity Relationship (SAR) Derivation Principles

The principles of Structure-Activity Relationship (SAR) are fundamental to understanding how the chemical structure of a molecule, such as this compound, dictates its biological activity. SAR studies involve systematically modifying different parts of a molecule and observing the resulting changes in its interaction potency with a biological target. This allows for the identification of key structural features, or pharmacophores, that are essential for activity, as well as regions of the molecule that can be modified to improve properties like potency, selectivity, and pharmacokinetic profiles.

Analysis of Structural Modifications on Interaction Potency

The analysis of structural modifications is a cornerstone of SAR studies. For sulfonylpiperazine derivatives, research has shown that even small changes to the molecular structure can have a significant impact on their biological activity. For instance, in a series of sulfonyl piperazine inhibitors of the enzyme LpxH, modifications to the N-acyl group and substitutions on a distal phenyl ring were explored. nih.gov This SAR study revealed a clear correlation between the volume of functional groups at the meta-position of a trifluoromethyl-substituted phenyl ring and the compound's inhibitory potency. The potency increased with the size of the substituent from hydrogen, to fluorine, to a methyl group, and reached its maximum with a chlorine substitution. nih.gov Further increases in volume with bromine or a trifluoromethyl group led to a decrease in activity, suggesting an optimal size for this substituent to fit into the target's binding site. nih.gov

Role of Specific Moieties (e.g., Sulfonyl, Piperazine Ring, Pentamethylbenzene) in Molecular Interactions

Sulfonyl Group: The sulfonyl group (-SO2-) is a key functional group that is a strong electron-withdrawing group and a hydrogen bond acceptor. ontosight.ai It contributes to the polarity of the molecule and can play a significant role in its interactions with biological targets. ontosight.ai In many sulfonylpiperazine-containing compounds, the sulfonyl group is involved in crucial hydrogen bonding interactions with amino acid residues in the active site of enzymes or receptors. Its rigid geometry also helps to orient the attached piperazine and aromatic rings in a specific conformation conducive to binding.

Piperazine Ring: The piperazine ring is a common scaffold in medicinal chemistry, often referred to as a "privileged structure" due to its frequent appearance in biologically active compounds. nih.govwisdomlib.org Its two nitrogen atoms, typically with different substitution patterns, allow for the introduction of diverse substituents to probe the chemical space around a biological target. nih.govnih.gov The piperazine ring can exist in a stable chair conformation, which provides a rigid and defined three-dimensional structure. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. rsc.org The basicity of the piperazine nitrogens, with their characteristic pKa values, can lead to improved water solubility and bioavailability of drug candidates. nih.gov The rigidity of the piperazine ring is often essential for maintaining the optimal orientation of other pharmacophoric groups. nih.gov

Pentamethylbenzene (B147382) Group: The pentamethylbenzene moiety in this compound is a bulky, lipophilic group. The five methyl groups significantly increase the steric bulk and lipophilicity of this part of the molecule compared to an unsubstituted phenyl ring. This lipophilic character can promote hydrophobic interactions with nonpolar pockets in a binding site, potentially increasing binding affinity. The methyl groups can also influence the electronic properties of the benzene (B151609) ring and may be involved in van der Waals interactions with the target. The specific substitution pattern of the five methyl groups would create a unique shape and electronic distribution that could be critical for selective binding to a particular target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wu.ac.th This is achieved by calculating a set of numerical descriptors for each molecule that encode its structural, physicochemical, and electronic properties. nih.gov These descriptors are then used as independent variables in a statistical model to predict the biological activity (the dependent variable).

Various statistical methods are employed in QSAR modeling, including:

Multiple Linear Regression (MLR): This is one of the simplest QSAR methods, where a linear equation is derived to correlate the biological activity with a set of molecular descriptors. wu.ac.th

Partial Least Squares (PLS): PLS is a statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. wu.ac.th

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the structure of the human brain. wu.ac.th They are capable of modeling complex, non-linear relationships between molecular descriptors and biological activity. wu.ac.th

A typical QSAR study involves the following steps:

Data Set Selection: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: A statistical model is built using a training set of compounds to establish the relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using various validation techniques, such as cross-validation and an external test set of compounds that were not used in the model development. nih.gov

QSAR models can be highly valuable in drug discovery as they allow for the prediction of the biological activity of novel, untested compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of research. researchgate.net For sulfonylpiperazine derivatives, QSAR models could be developed to predict their activity against a particular target by considering descriptors related to the properties of the sulfonyl group, the piperazine ring, and the aromatic substituents. wu.ac.th

Advanced Research Directions and Future Perspectives in 1 Pentamethylbenzenesulfonyl Piperazine Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The conventional synthesis of sulfonylpiperazines often involves multi-step procedures that can be inefficient. Future research will likely focus on the development of more streamlined and sustainable synthetic routes. Modern synthetic strategies such as flow chemistry and green chemistry approaches offer promising avenues for optimizing the production of 1-(pentamethylbenzenesulfonyl)piperazine.

Key areas for development include:

Continuous Flow Synthesis: This technique can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. Implementing flow chemistry for the synthesis of piperazine (B1678402) derivatives could lead to higher yields and purity.

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and energy sources is a critical goal in modern chemical synthesis. Research into solvent-free reaction conditions or the use of greener solvents will be crucial. basicmedicalkey.comnih.gov Microwave-assisted synthesis, for instance, has been shown to accelerate reactions and improve yields for monosubstituted piperazine derivatives. nih.gov

Advanced Catalytic Systems: The development of novel catalysts for N-arylation reactions, such as palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Ma reactions, will continue to be a major focus. nih.gov These methods could provide more efficient and selective pathways to N-arylpiperazines. Furthermore, organocatalysis presents a metal-free alternative for direct C-H arylation of unactivated arenes, which could be adapted for sulfonylpiperazine synthesis. researchgate.net

Synthetic ApproachPotential Advantages for this compound Synthesis
Continuous Flow SynthesisImproved reaction control, scalability, and safety. nih.gov
Green ChemistryReduced environmental impact, use of sustainable resources. basicmedicalkey.comnih.gov
Microwave-Assisted SynthesisFaster reaction times, potentially higher yields. nih.gov
Advanced CatalysisHigher efficiency and selectivity in N-arylation. nih.gov
OrganocatalysisMetal-free and potentially milder reaction conditions. researchgate.net

Integrated Experimental and Computational Approaches for Mechanistic Discovery

A synergistic approach that combines experimental studies with computational modeling is becoming indispensable for a deep understanding of reaction mechanisms and for predicting molecular properties. For sulfonylpiperazine derivatives, this integrated approach can accelerate the discovery and optimization of new compounds and synthetic routes.

Future research directions will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and related compounds. researchgate.netrsc.org Such studies can provide insights into reaction pathways and transition states, aiding in the optimization of reaction conditions.

Molecular Docking and QSAR: For applications in medicinal chemistry, in silico tools like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can predict the biological activities of sulfonylpiperazine derivatives and guide the design of more potent and selective compounds. unimi.itnih.gov

Mechanistic Investigations: Combining experimental techniques (e.g., kinetic studies, isotopic labeling) with computational modeling can provide a detailed picture of the reaction mechanisms involved in the synthesis and functionalization of sulfonylpiperazines. This understanding is crucial for the rational design of more efficient synthetic protocols.

Computational MethodApplication in Sulfonylpiperazine Research
Density Functional Theory (DFT)Elucidation of electronic structure and reaction mechanisms. researchgate.netrsc.org
Molecular DockingPrediction of binding modes with biological targets. unimi.it
QSARCorrelation of chemical structure with biological activity. nih.gov
Molecular Dynamics (MD) SimulationsStudy of conformational dynamics and stability of complexes. acs.org

Exploration of Supramolecular Chemistry with Sulfonylpiperazine Derivatives

The sulfonamide and piperazine moieties are known to participate in various non-covalent interactions, particularly hydrogen bonding. This makes this compound an interesting building block for the construction of novel supramolecular architectures.

Future research in this area could focus on:

Hydrogen Bonding Motifs: Systematic studies of the crystal structures of this compound and its derivatives can reveal preferred hydrogen bonding patterns. nih.gov Understanding these motifs is fundamental for the design of crystalline materials with desired properties.

Metal-Organic Frameworks (MOFs): Piperazine derivatives have been successfully incorporated as linkers in the synthesis of MOFs. rsc.orgacs.org The pentamethylbenzenesulfonyl group could introduce unique steric and electronic properties to such frameworks, potentially leading to materials with interesting gas storage or catalytic properties.

Self-Assembly: The interplay of hydrogen bonding, π-stacking (from the aromatic ring), and other weak interactions could be harnessed to direct the self-assembly of sulfonylpiperazine derivatives into well-defined nanostructures in solution or on surfaces.

Applications in Materials Science (Excluding Specific Material Properties/Uses)

The structural features of this compound suggest its potential as a monomer or functional building block in the development of new materials. The combination of the rigid pentamethylbenzenesulfonyl group and the more flexible piperazine linker offers a unique scaffold for polymer and materials design.

Potential future research directions include:

Polymer Chemistry: The piperazine moiety can be incorporated into polymer backbones to create polysulfonamides. nih.gov The pentamethylbenzenesulfonyl group would impart specific properties to these polymers, such as thermal stability and solubility. Research into the polymerization of functionalized this compound monomers could lead to new classes of high-performance polymers.

Functional Coatings and Surfaces: The ability of sulfonylpiperazines to interact with surfaces and other molecules could be exploited in the development of functional coatings. For example, they could be used to modify the surface properties of materials to enhance biocompatibility or to introduce specific recognition sites.

Hybrid Materials: The incorporation of this compound into inorganic or organic-inorganic hybrid materials could lead to composites with novel properties. For instance, its integration into silica (B1680970) or other oxide matrices could result in materials with tailored porosity and surface chemistry.

Future Directions in the Design of Piperazine-Based Chemical Probes and Tools

The piperazine scaffold is a common feature in many biologically active molecules and is increasingly being used in the design of chemical probes and tools for chemical biology and analytical applications. The unique substitution pattern of this compound could be leveraged to create novel probes with specific properties.

Future research in this area may include:

Q & A

(Basic) What are common synthetic routes for synthesizing 1-(Pentamethylbenzenesulfonyl)piperazine analogs?

Answer:
Piperazine derivatives are typically synthesized via nucleophilic substitution, coupling reactions, or click chemistry. For example:

  • Sulfonylation: Reacting piperazine with pentamethylbenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent like acetonitrile .
  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked derivatives, using CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM mixtures .
  • Optimization: Key parameters include solvent polarity (e.g., acetonitrile vs. ethyl acetate), reactant stoichiometry (1.2–2.0 equiv. for substituents), and temperature (ambient to reflux) .

Table 1: Example reaction conditions for piperazine derivatization

StepConditionsReference
SulfonylationNaHCO₃, CH₃CN, reflux, 3 h
Click ChemistryCuSO₄, H₂O/DCM, RT, 2 h
PurificationSilica gel chromatography (1:8 EA/hexane)

(Advanced) How can Raman microspectroscopy distinguish structural isomers of piperazine derivatives?

Answer:
Raman microspectroscopy, combined with multivariate analysis, resolves isomers by:

  • Parameter Optimization: 20 mW laser power and 128–256 scans maximize spectral resolution and intensity .
  • Principal Component Analysis (PCA): Reduces dimensionality, explaining >99% variance for trifluoromethylphenyl (PC4), chlorophenyl (PC3), and benzylpiperazine (PC2) isomers .
  • Linear Discriminant Analysis (LDA): Separates isomers using peak position/intensity data, validated by distinct clustering in LDA plots .

Table 2: Key Raman parameters for isomer discrimination

ParameterOptimal ValueImpact
Laser Power20 mWEnhances peak intensity
Scans128–256Reduces noise
Multivariate AnalysisPCA + LDAResolves >95% isomer separation

(Basic) What analytical techniques validate the purity of piperazine derivatives?

Answer:

  • HPLC: Use C18 columns with mobile phases like methanol/water (e.g., 70:30) and UV detection at 254 nm. Derivatization with 1-(2-methoxyphenyl)piperazine stabilizes analytes for quantification .
  • GC-MS: Electron ionization (EI) at 70 eV identifies fragmentation patterns (e.g., m/z 180 for 1-(4-fluorophenyl)piperazine) .
  • NMR: ¹H/¹³C NMR confirms substituent positions (e.g., δH 2.70 ppm for piperazine-CH₂ in CD₃OD) .

(Advanced) How do substituents influence the pKa of piperazine derivatives?

Answer:

  • Thermodynamic Analysis: Van’t Hoff plots quantify ΔH° and ΔS° for protonation. For 1-(2-hydroxyethyl)piperazine, pKa decreases with temperature (298–323 K) due to entropy-driven dissociation .
  • Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) lower pKa by stabilizing deprotonated forms, while alkyl groups (e.g., -CH₃) increase basicity .

Table 3: pKa values of substituted piperazines (298 K)

DerivativepKa₁pKa₂Reference
Piperazine9.735.33
1-Methylpiperazine10.014.82
1-(2-Hydroxyethyl)piperazine9.454.95

(Advanced) How to design experiments evaluating receptor binding affinity of piperazine derivatives?

Answer:

  • Radioligand Displacement Assays: Compete with ³H-labeled ligands (e.g., dopamine D3 receptors) in HEK293 cell membranes. Calculate IC₅₀ via nonlinear regression .
  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., serotonin 5-HT₂A). Key residues: Asp155 (hydrogen bonding), Phe339 (π-π stacking) .
  • In Vivo Validation: Assess pharmacokinetics (e.g., brain penetration in rodents) and behavioral assays (e.g., forced swim test for antidepressants) .

(Basic) What safety protocols are recommended for handling piperazine derivatives?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for powder handling .
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

(Advanced) How to resolve contradictions in reported bioactivity data for piperazine analogs?

Answer:

  • Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity) .
  • Structural Validation: Confirm compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) .
  • Probe Experimental Variables: Adjust cell lines (e.g., MCF-7 vs. HeLa), serum concentration, and incubation time .

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